Cas no 2126144-61-2 (tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride)
![tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride structure](https://ja.kuujia.com/scimg/cas/2126144-61-2x500.png)
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride 化学的及び物理的性質
名前と識別子
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- tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride
- tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride
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- インチ: 1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-9-10-5-4-6-11(15)8-14-7-10;/h10-11,14H,4-9H2,1-3H3;1H/t10-,11-;/m1./s1
- InChIKey: KCGHVBXKZWOICS-NDXYWBNTSA-N
- ほほえんだ: [C@@]12([H])N(C(OC(C)(C)C)=O)C[C@]([H])(CCC1)CNC2.[H]Cl
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0006-1-1G |
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride |
2126144-61-2 | 95% | 1g |
¥ 32,010.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0006-1-100MG |
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride |
2126144-61-2 | 95% | 100MG |
¥ 8,005.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0006-1-250mg |
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride |
2126144-61-2 | 95% | 250mg |
¥12804.0 | 2024-04-22 | |
Ambeed | A426881-250mg |
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride |
2126144-61-2 | 98% | 250mg |
$1981.0 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0006-1-500MG |
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride |
2126144-61-2 | 95% | 500MG |
¥ 21,344.00 | 2023-04-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00776169-250mg |
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride |
2126144-61-2 | 98% | 250mg |
¥12804.0 | 2023-03-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0006-1-250MG |
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride |
2126144-61-2 | 95% | 250MG |
¥ 12,804.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0006-1-5G |
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride |
2126144-61-2 | 95% | 5g |
¥ 96,030.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0006-1-100mg |
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride |
2126144-61-2 | 95% | 100mg |
¥8006.0 | 2024-04-22 |
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochlorideに関する追加情報
Introduction to tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride (CAS No. 2126144-61-2) and Its Emerging Applications in Chemical Biology
The compound tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride, identified by the CAS number 2126144-61-2, represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate bicyclic structure and functional groups, has garnered considerable attention due to its unique chemical properties and potential applications in drug discovery and molecular recognition.
At the core of this compound's significance lies its highly specific stereochemistry, which is critical for its interaction with biological targets. The (1R,5R)-configuration of the diazabicyclo[3.3.2]decane framework confers a precise three-dimensional arrangement that mimics natural biomolecules, making it an attractive scaffold for designing selective ligands. This stereochemical precision is further enhanced by the presence of a tert-butyl group, which provides steric hindrance and improves binding affinity in protein-ligand interactions.
The hydrochloride salt form of the compound enhances its solubility in aqueous environments, facilitating its use in biological assays and pharmaceutical formulations. This solubility profile is particularly advantageous for in vitro studies, where efficient dissolution is essential for maintaining compound integrity and activity.
Recent research has highlighted the compound's potential as a chiral auxiliary in asymmetric synthesis, where its rigid bicyclic core serves as an effective template for constructing complex molecules with high enantioselectivity. The diazabicyclo[3.3.2]decane moiety exhibits remarkable stability under various reaction conditions, making it a reliable building block for multi-step synthetic pathways.
In the realm of drug discovery, this compound has been explored as a lead candidate for targeting enzymes involved in metabolic pathways relevant to neurological disorders. Preliminary studies suggest that its binding mode to certain proteases may offer insights into developing novel therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease. The unique combination of steric bulk from the tert-butyl group and hydrogen bonding capabilities from the nitrogen atoms positions it as a promising candidate for modulating enzyme activity.
The compound's potential extends beyond enzyme inhibition; it has also been investigated for its role in molecular recognition processes, including DNA binding and RNA stabilization. The rigid framework of tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride allows for precise interaction with nucleic acid bases, offering opportunities for developing antisense oligonucleotides or RNA interference (RNAi) modulators.
Advances in computational chemistry have further enhanced the understanding of this molecule's behavior. Molecular dynamics simulations have revealed that the (1R,5R)-configuration promotes favorable interactions with biological targets by optimizing hydrogen bonding networks and hydrophobic contacts. These simulations have been instrumental in guiding medicinal chemistry efforts to refine the compound's pharmacophore for improved potency and selectivity.
The hydrochloride salt form has also been utilized in crystal engineering studies, where its ability to form stable inclusion complexes with other molecules has been exploited for drug delivery applications. By encapsulating hydrophobic guests within its cavity, this compound offers a novel approach to enhance bioavailability and controlled release profiles of therapeutic agents.
Future directions in research are likely to focus on expanding the scope of this scaffold by incorporating additional functional groups or exploring derivatives with modified stereochemistry. The versatility of the diazabicyclo[3.3.2]decane core suggests that it can be adapted for a wide range of applications beyond traditional chiral auxiliaries, including catalysis and material science.
In conclusion, tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride (CAS No. 2126144-61-2) stands as a testament to the ingenuity of modern chemical biology research. Its unique structural features and functional attributes make it a valuable tool for drug discovery, molecular engineering, and material science applications. As our understanding of its properties continues to evolve, so too will its potential contributions to advancing human health and technological innovation.
2126144-61-2 (tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride) 関連製品
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